The synthesis of 4-tert-butyl-N-(4-nitrophenyl)benzamide typically involves several key steps:
The molecular structure of 4-tert-butyl-N-(4-nitrophenyl)benzamide can be described by its molecular formula .
4-tert-butyl-N-(4-nitrophenyl)benzamide can participate in various chemical reactions:
The mechanism of action for 4-tert-butyl-N-(4-nitrophenyl)benzamide involves interactions with biological targets such as enzymes or receptors:
4-tert-butyl-N-(4-nitrophenyl)benzamide has several scientific applications:
4-tert-butyl-N-(4-nitrophenyl)benzamide (CAS No. 129488-50-2) is a crystalline organic compound with the systematic name N-(4-nitrophenyl)-4-(tert-butyl)benzamide. Its molecular formula is C₁₇H₁₈N₂O₃ (molecular weight: 298.34 g/mol), featuring a benzamide core substituted at the para-position with a tert-butyl group (–C(CH₃)₃) and linked to a 4-nitrophenyl moiety via the amide nitrogen [1] [4] [6]. Key identifiers include:
The structure comprises two aromatic rings:
Table 1: Key Identifiers of 4-tert-butyl-N-(4-nitrophenyl)benzamide
| Property | Value |
|---|---|
| CAS No. | 129488-50-2 |
| Molecular Formula | C₁₇H₁₈N₂O₃ |
| Molecular Weight | 298.34 g/mol |
| Exact Mass | 298.1317 Da |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N+[O-] |
| InChIKey | AQAXLQNHEBQOJW-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 1 (amide N–H) |
| Hydrogen Bond Acceptors | 4 (amide C=O, nitro O) |
This compound belongs to the N-arylbenzamide class, historically investigated for:
Medicinal Chemistry
The compound serves as a pharmacophore scaffold:
Materials Science
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4